(S)-(-)-N-METHOXYMETHYL-N-(TRIMETHYLSILYL)METHYL-1-PHENYLETHYLAMINE (S)-(-)-N-METHOXYMETHYL-N-(TRIMETHYLSILYL)METHYL-1-PHENYLETHYLAMINE
Brand Name: Vulcanchem
CAS No.: 143140-08-3
VCID: VC0137522
InChI: InChI=1S/C14H25NOSi/c1-13(14-9-7-6-8-10-14)15(11-16-2)12-17(3,4)5/h6-10,13H,11-12H2,1-5H3/t13-/m0/s1
SMILES: CC(C1=CC=CC=C1)N(COC)C[Si](C)(C)C
Molecular Formula: C14H25NOSi
Molecular Weight: 251.44 g/mol

(S)-(-)-N-METHOXYMETHYL-N-(TRIMETHYLSILYL)METHYL-1-PHENYLETHYLAMINE

CAS No.: 143140-08-3

Main Products

VCID: VC0137522

Molecular Formula: C14H25NOSi

Molecular Weight: 251.44 g/mol

(S)-(-)-N-METHOXYMETHYL-N-(TRIMETHYLSILYL)METHYL-1-PHENYLETHYLAMINE - 143140-08-3

CAS No. 143140-08-3
Product Name (S)-(-)-N-METHOXYMETHYL-N-(TRIMETHYLSILYL)METHYL-1-PHENYLETHYLAMINE
Molecular Formula C14H25NOSi
Molecular Weight 251.44 g/mol
IUPAC Name (1S)-N-(methoxymethyl)-1-phenyl-N-(trimethylsilylmethyl)ethanamine
Standard InChI InChI=1S/C14H25NOSi/c1-13(14-9-7-6-8-10-14)15(11-16-2)12-17(3,4)5/h6-10,13H,11-12H2,1-5H3/t13-/m0/s1
Standard InChIKey FRQGYHCIEIDEAD-ZDUSSCGKSA-N
Isomeric SMILES C[C@@H](C1=CC=CC=C1)N(COC)C[Si](C)(C)C
SMILES CC(C1=CC=CC=C1)N(COC)C[Si](C)(C)C
Canonical SMILES CC(C1=CC=CC=C1)N(COC)C[Si](C)(C)C
PubChem Compound 10729457
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator